2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol is a complex organic compound with a unique structure that includes a phenol group, a methoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol typically involves multiple steps, including the formation of the piperazine ring and the attachment of the methoxy and phenol groups. One common method involves the reaction of 2-methoxyphenol with 1-(2-methoxyphenyl)piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the imino group can yield amines .
Scientific Research Applications
2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but with a methyl group instead of the piperazine ring.
2-Methoxy-4-(prop-2-enyl)phenyl acetate: Contains an acetate group instead of the piperazine ring.
Uniqueness
The presence of the piperazine ring and the specific arrangement of functional groups make 2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol unique. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-15(16-8-9-18(24)20(14-16)26-3)21-23-12-10-22(11-13-23)17-6-4-5-7-19(17)25-2/h4-9,14,24H,10-13H2,1-3H3/b21-15+ |
InChI Key |
CPVXFDYBLNCITH-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.